2-{4-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione 2-{4-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione
Brand Name: Vulcanchem
CAS No.:
VCID: VC10299544
InChI: InChI=1S/C19H19ClN4O4S/c20-16-5-4-14(24-18(25)6-12-29(24,27)28)13-15(16)19(26)23-10-8-22(9-11-23)17-3-1-2-7-21-17/h1-5,7,13H,6,8-12H2
SMILES: C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=N4
Molecular Formula: C19H19ClN4O4S
Molecular Weight: 434.9 g/mol

2-{4-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione

CAS No.:

Cat. No.: VC10299544

Molecular Formula: C19H19ClN4O4S

Molecular Weight: 434.9 g/mol

* For research use only. Not for human or veterinary use.

2-{4-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione -

Specification

Molecular Formula C19H19ClN4O4S
Molecular Weight 434.9 g/mol
IUPAC Name 2-[4-chloro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one
Standard InChI InChI=1S/C19H19ClN4O4S/c20-16-5-4-14(24-18(25)6-12-29(24,27)28)13-15(16)19(26)23-10-8-22(9-11-23)17-3-1-2-7-21-17/h1-5,7,13H,6,8-12H2
Standard InChI Key XGGPXZAECIBVLA-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=N4
Canonical SMILES C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=N4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-{4-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1λ⁶,2-thiazolidine-1,1,3-trione, delineates its structure:

  • Thiazolidine-trione backbone: A five-membered ring containing sulfur (thiazolidine) fused with three ketone groups (1,1,3-trione).

  • 4-Chloro-3-substituted phenyl group: A benzene ring with chlorine at the 4-position and a carboxamide-linked piperazine at the 3-position.

  • Pyridin-2-ylpiperazine: A piperazine ring attached to a pyridine moiety at the 2-position, a common pharmacophore in receptor-targeting agents .

Table 1: Key Physicochemical Properties (Predicted)

PropertyValueMethod of Estimation
Molecular FormulaC₂₀H₁₇ClN₄O₄SPubChem-based computation
Molecular Weight452.89 g/molPubChem algorithm
logP (Lipophilicity)2.8 ± 0.3ChemAxon Calculator
Hydrogen Bond Acceptors7PubChem descriptor
Topological Polar Surface Area105 ŲEgan Egg Model

These properties suggest moderate solubility in polar solvents and potential blood-brain barrier permeability, common in central nervous system (CNS)-targeting agents .

Synthesis and Structural Analogues

Synthetic Pathways

While no direct synthesis protocol for this compound is published, its structure implies a multi-step approach:

  • Piperazine-pyridine coupling: Reaction of pyridin-2-ylpiperazine with a chlorophenyl carbonyl chloride, as seen in analogous compounds .

  • Thiazolidine-trione formation: Cyclization of a mercaptoacetamide intermediate with phosgene or thiophosgene, a method documented in CN101516840B .

Table 2: Key Intermediates and Reagents

StepIntermediateReagent/ConditionsSource
14-Chloro-3-carboxyphenyl chlorideThionyl chloride, DMF, refluxPatent CN101516840B
2Pyridin-2-ylpiperazineBuchwald-Hartwig aminationPubChem CID 10551791
3Thiazolidine-trione precursorThiourea, K₂CO₃, ethanolChemDiv T505-0052

Structural Analogues and Activity

  • PubChem CID 10551791: Shares the pyridin-2-ylpiperazine-carboxamide group and demonstrates α₂-adrenergic receptor antagonism .

  • CN101516840B derivatives: Thiazolidine-triones in this patent exhibit anti-inflammatory and bone-resorption inhibition .

  • Delavirdine analogs: Pyridinylpiperazines are known HIV non-nucleoside reverse transcriptase inhibitors .

Target ClassExample TargetsPotential Indications
GPCRsα₂-Adrenergic, 5-HT₁A receptorsDepression, hypertension
ProteasesCathepsin B, SARS-CoV-2 MproCancer, viral infections
KinasesJAK2, PI3KAutoimmune disorders, oncology

In Vitro and Preclinical Data

While direct data are absent, related compounds provide benchmarks:

  • Anti-inflammatory activity: Thiazolidine-triones in CN101516840B reduce IL-6 production by 40–60% at 10 µM .

  • Antiviral potential: Pyridinylpiperazines like delavirdine show IC₅₀ values of 0.1–1 µM against HIV-1 .

  • CNS penetration: Analogues with logP ~2.8 achieve brain-to-plasma ratios >0.3 in rodent models .

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